molecular formula C13H10FNO2 B1449979 3-(5-Fluoro-2-methoxypyridin-4-yl)-benzaldehyde CAS No. 1994987-34-6

3-(5-Fluoro-2-methoxypyridin-4-yl)-benzaldehyde

Cat. No. B1449979
CAS RN: 1994987-34-6
M. Wt: 231.22 g/mol
InChI Key: IZLTYMVYHBYQST-UHFFFAOYSA-N
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Description

The compound “1-(5-fluoro-2-methoxypyridin-4-yl)ethan-1-one” has a molecular weight of 169.16 . Another related compound, “(5-Fluoro-2-methoxypyridin-4-yl)methanamine”, has a molecular formula of C7H9FN2O and a molecular weight of 156.16 .


Molecular Structure Analysis

The molecular structure of related compounds such as “(S)-2-amino-3-(5-fluoro-2-methoxypyridin-4-yl)propanoic acid” and “(5-Fluoro-2-Methoxypyridin-4-yl)Methanol” can be found in various databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds such as “(S)-2-amino-3-(5-fluoro-2-methoxypyridin-4-yl)propanoic acid” and “(5-Fluoro-2-Methoxypyridin-4-yl)Methanol” can be found in various databases .

Scientific Research Applications

Synthesis and Anticancer Activity

3-(5-Fluoro-2-methoxypyridin-4-yl)-benzaldehyde derivatives have been studied for their anticancer properties. The synthesis of fluorinated benzaldehydes and their use in the synthesis of fluoro-substituted stilbenes has shown promising in vitro anticancer properties. Specifically, fluoro analogs of combretastatins were synthesized using these compounds, retaining potent cell growth inhibitory properties, indicating their potential in cancer treatment and research (Lawrence et al., 2003).

pH Discrimination in Cancer Cells

The compound's derivatives have been used as fluorescent chemosensors for pH, aiding in the discrimination between normal cells and cancer cells. The fluorescence intensity of these compounds varies with pH, enabling the detection of pH variations within cellular environments. This characteristic is particularly useful in distinguishing cancer cells from normal cells due to the different pH ranges associated with each (Dhawa et al., 2020).

Photophysical Properties and ICT Effects

Certain derivatives of 3-(5-Fluoro-2-methoxypyridin-4-yl)-benzaldehyde have been synthesized to determine photophysical properties and compare intramolecular charge transfer (ICT) effects of π-spacer and acceptor groups. These studies are crucial in understanding the compound's behavior in various chemical environments and their potential application in the development of new materials or chemical sensors (Altinolcek et al., 2021).

Safety and Hazards

The safety and hazards of related compounds such as “2-(5-Fluoro-2-methoxypyridin-4-yl)-2-methylpropanoic acid” can be found in various databases .

Future Directions

While specific future directions for “3-(5-Fluoro-2-methoxypyridin-4-yl)-benzaldehyde” are not available, research into related compounds might provide some insights .

properties

IUPAC Name

3-(5-fluoro-2-methoxypyridin-4-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-17-13-6-11(12(14)7-15-13)10-4-2-3-9(5-10)8-16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLTYMVYHBYQST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)C2=CC=CC(=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Fluoro-2-methoxypyridin-4-yl)-benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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